3-(4,4-dimethyloxolan-2-yl)propanoic Acid
Description
3-(4,4-Dimethyloxolan-2-yl)propanoic acid (CAS: 404003-43-6) is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 4,4-dimethyloxolan-2-yl group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated based on the molecular formula provided in ). The compound’s structure (Figure 1) includes a five-membered oxolane ring fused to the propanoic acid chain, which may influence its solubility, reactivity, and biological interactions.
Figure 1: Structural representation of this compound (generated from ).
Properties
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-7(12-6-9)3-4-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLDEFMRCZCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-dimethyloxolan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-2-oxolanyl chloride with propanoic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-(4,4-Dimethyloxolan-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxolane ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-(4,4-dimethyloxolan-2-yl)propanoic acid and related compounds:
Phenylpropanoic Acid Derivatives
- 3-(3′-Hydroxyphenyl)propanoic acid: Exhibits dual anti-inflammatory and anti-diabetic effects via inhibition of NF-κB and AMPK pathways, respectively. It also reduces blood pressure in ex vivo and in vivo models .
- 3-(3′-Hydroxyphenyl)acetic acid : Shares antihypertensive properties but lacks the anti-cancer efficacy of its dihydroxylated counterpart .
- 3-(3′,4′-Dihydroxyphenyl)acetic acid: Demonstrates superior anti-proliferative activity against colon cancer cells (IC₅₀ ≈ 15 μM) compared to mono-hydroxylated analogues (IC₅₀ > 50 μM) .
Key Insight : The position and number of hydroxyl groups on the aromatic ring significantly enhance biological potency. For example, the catechol group (3′,4′-dihydroxy) in 3-(3′,4′-dihydroxyphenyl)acetic acid improves electron donation and binding affinity to cellular targets .
Boronic Ester-Containing Propanoic Acids
The boronic ester derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (CAS: 1191063-90-7), serves as a precursor in medicinal chemistry for synthesizing boron-containing drugs. Its pinacol ester group enhances stability and solubility in organic solvents, making it ideal for cross-coupling reactions .
Contrast with Target Compound : Unlike the dimethyloxolan-substituted analogue, the boronic ester variant is primarily a synthetic tool rather than a bioactive molecule.
Physicochemical and Metabolic Stability
- This compound: The dimethylated oxolane ring likely increases lipophilicity (predicted logP ≈ 1.5) compared to non-methylated oxolane derivatives. This may enhance membrane permeability but reduce aqueous solubility.
- Phenylpropanoic acids: Polar hydroxyl groups lower logP values (e.g., 3-(3′-hydroxyphenyl)propanoic acid: logP ≈ 1.0), favoring solubility but requiring metabolic modifications (e.g., glucuronidation) for excretion .
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